2-(4-Chloro-3-fluorophenyl)thiophene
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Overview
Description
2-(4-Chloro-3-fluorophenyl)thiophene is an organic compound that belongs to the class of heterocyclic aromatic compounds known as thiophenes. Thiophenes are characterized by a five-membered ring containing one sulfur atom. The presence of chlorine and fluorine atoms on the phenyl ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-fluorophenyl)thiophene can be achieved through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of 4-chloro-3-fluorophenylboronic acid with a thiophene derivative in the presence of a palladium catalyst . The reaction typically occurs under mild conditions, making it a preferred method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and efficient purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-fluorophenyl)thiophene undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the halogen atoms or to modify the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dehalogenated thiophenes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-Chloro-3-fluorophenyl)thiophene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic semiconductors, light-emitting diodes (LEDs), and other advanced materials
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-fluorophenyl)thiophene involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)thiophene
- 2-(3-Fluorophenyl)thiophene
- 2-(4-Bromophenyl)thiophene
Uniqueness
2-(4-Chloro-3-fluorophenyl)thiophene is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual substitution enhances its reactivity and potential biological activities compared to similar compounds with only one halogen substituent .
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique chemical structure allows it to undergo diverse reactions and interact with multiple molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H6ClFS |
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Molecular Weight |
212.67 g/mol |
IUPAC Name |
2-(4-chloro-3-fluorophenyl)thiophene |
InChI |
InChI=1S/C10H6ClFS/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h1-6H |
InChI Key |
QGAZXUJDZFQTCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(C=C2)Cl)F |
Origin of Product |
United States |
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